

# Q134R Phase 1 Clinical Trial: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Q134R    |           |
| Cat. No.:            | B8210124 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Q134R**, an 8-hydroxyquinoline derivative, is a novel small molecule compound with potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. Developed by Avidin Ltd., this compound has demonstrated neuroprotective and cognitive-enhancing properties in preclinical studies. Its mechanism of action is centered around the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, without direct inhibition of calcineurin, and the stabilization of Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ). A Phase 1a clinical trial (EudraCT Number: 2016-000368-40) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of **Q134R** in healthy volunteers. This technical guide synthesizes the available data on the **Q134R** Phase 1 clinical trial, presenting a concise overview of its findings and the compound's proposed mechanism of action. While detailed quantitative data from the Phase 1 study are not publicly available, this document provides a comprehensive summary of the qualitative results and the foundational preclinical information.

#### Introduction

Neuroinflammation and aberrant signaling pathways are increasingly recognized as key contributors to the pathogenesis of neurodegenerative disorders. The calcineurin-NFAT signaling cascade, in particular, has been implicated in the neuronal stress response and cognitive decline associated with Alzheimer's disease. **Q134R** emerges as a promising therapeutic candidate by selectively targeting NFAT-mediated transcription, potentially



mitigating the downstream pathological effects without the broader immunosuppressive effects associated with direct calcineurin inhibitors.[1][2] Furthermore, its ability to stabilize HIF-1 $\alpha$  suggests a multi-faceted mechanism of action that could confer additional neuroprotective benefits. This guide provides an in-depth look at the initial human safety and pharmacokinetic profile of **Q134R** as established in its Phase 1 clinical evaluation.

#### **Phase 1 Clinical Trial Results**

The initial clinical investigation of **Q134R** was a Phase 1a, single-blind, randomized, placebo-controlled study designed to assess the safety and pharmacokinetics of single ascending doses in healthy male volunteers.[3][4]

## **Safety and Tolerability**

The study concluded that **Q134R** is safe and well-tolerated in humans.[1] Adverse events reported were mild to moderate in nature, with no significant safety concerns identified.[3]

| Parameter             | Result                                                    |
|-----------------------|-----------------------------------------------------------|
| Overall Safety        | Safe and well-tolerated[1]                                |
| Adverse Events        | Mild to moderate[3]                                       |
| Reported Side Effects | Headache (reported in both placebo and treated groups)[3] |

#### **Pharmacokinetics**

The pharmacokinetic profile of **Q134R** following oral administration demonstrated rapid absorption and dose-proportional plasma concentrations.[5]



| Parameter                            | Finding                                                      |
|--------------------------------------|--------------------------------------------------------------|
| Time to Maximum Concentration (Tmax) | 2 hours[5]                                                   |
| Plasma Concentration Decline         | Slow decrease up to 7 hours post-administration[5]           |
| Dose Proportionality                 | Plasma levels were proportional to the administered doses[5] |

# **Experimental Protocols**

Detailed experimental protocols for the Phase 1 clinical trial are not publicly available. However, based on standard practice for such trials, the methodology likely included the following components.

# **Study Design**

A single-center, randomized, single-blind, placebo-controlled, single ascending dose design was employed.[4]

## **Participant Population**

The study enrolled 20 healthy male volunteers.[3]

# **Investigational Product Administration**

**Q134R** was administered as single oral doses in escalating dose cohorts. The specific dose levels have not been publicly disclosed.

#### **Pharmacokinetic Assessment**

Blood samples were collected at predefined time points post-dose to characterize the plasma concentration-time profile of **Q134R**.

#### Safety Assessment

Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).



# **Mechanism of Action and Signaling Pathways**

**Q134R**'s therapeutic potential is attributed to its dual mechanism of action: inhibition of the NFAT signaling pathway and stabilization of HIF- $1\alpha$ .

## **NFAT Signaling Pathway Inhibition**

**Q134R** inhibits the transcriptional activity of NFAT, a key regulator of gene expression involved in immune responses and neuronal plasticity. Unlike many immunomodulatory drugs, **Q134R** does not directly inhibit calcineurin, the upstream activator of NFAT. This targeted approach is anticipated to reduce the risk of systemic immunosuppression.[3][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Q134R: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER'S DISEASE | AVIDIN [avidinbiotech.com]
- 3. Clinical Candidate Aperus Pharma [aperuspharma.com]
- 4. Q134R Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Q134R Phase 1 Clinical Trial: A Technical Overview].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210124#q134r-phase-1-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com